Cas no 2248367-77-1 (4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid)
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2248367-77-1
- 4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid
- EN300-6510956
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- Inchi: 1S/C9H13N3O4/c1-9(2,3)16-8(15)12-5-4-10-6(11-5)7(13)14/h4H,1-3H3,(H,10,11)(H,12,15)(H,13,14)
- InChI Key: FXVOYTMNNHAWCR-UHFFFAOYSA-N
- SMILES: O(C(NC1=CN=C(C(=O)O)N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 227.09060590g/mol
- Monoisotopic Mass: 227.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 104Ų
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510956-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 0.05g |
$539.0 | 2025-03-14 | |
| Enamine | EN300-6510956-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 0.1g |
$565.0 | 2025-03-14 | |
| Enamine | EN300-6510956-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 0.25g |
$591.0 | 2025-03-14 | |
| Enamine | EN300-6510956-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 0.5g |
$616.0 | 2025-03-14 | |
| Enamine | EN300-6510956-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 1.0g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6510956-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 2.5g |
$1260.0 | 2025-03-14 | |
| Enamine | EN300-6510956-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 5.0g |
$1862.0 | 2025-03-14 | |
| Enamine | EN300-6510956-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid |
2248367-77-1 | 95.0% | 10.0g |
$2762.0 | 2025-03-14 |
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid
Comprehensive Overview of 4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid (CAS No. 2248367-77-1)
4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid (CAS No. 2248367-77-1) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique imidazole core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, making it a versatile intermediate for drug discovery and peptide chemistry. Its molecular structure, C9H13N3O4, highlights its potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors and enzyme modulators.
The growing interest in imidazole derivatives stems from their broad biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers frequently search for "Boc-protected imidazole compounds" or "CAS 2248367-77-1 applications" to explore its role in optimizing drug candidates. Recent studies emphasize its utility in fragment-based drug design (FBDD), where its carboxylic acid moiety enables facile conjugation with other pharmacophores. This aligns with the industry's focus on "small molecule drug discovery" and "high-throughput screening," key trends in 2024.
From a synthetic perspective, 4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid is synthesized via multi-step organic reactions, often involving Boc-anhydride protection of an amino-imidazole precursor. Its stability under acidic conditions (due to the Boc group) makes it ideal for solid-phase peptide synthesis (SPPS), addressing common queries like "how to handle Boc-amino acids" or "imidazole carboxylic acid solubility." The compound's purity (>95% by HPLC) ensures reproducibility in assays, a critical factor for labs investigating "heterocyclic building blocks."
Environmental and regulatory considerations are also pivotal. Unlike hazardous intermediates, this compound is classified as non-toxic under standard handling protocols, fitting the demand for "green chemistry alternatives." Its compatibility with water-miscible solvents (e.g., DMSO, methanol) further enhances its appeal for sustainable workflows. Analytical data, including 1H NMR and LC-MS spectra, are often requested under "CAS 2248367-77-1 characterization," underscoring the need for transparent documentation in research.
In summary, 4-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylic acid (CAS No. 2248367-77-1) bridges academic inquiry and industrial innovation. Its dual functionality as a Boc-amine and carboxylic acid positions it as a cornerstone in modern organic synthesis, answering pressing questions about "scaffold diversification" and "bioisosteric replacements." As drug development pivots toward targeted therapies, this compound’s relevance will only expand.
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